Isopropenylmagnesium bromide

Vue d'ensemble

Description

Synthesis Analysis

Isopropenylmagnesium bromide can be prepared by the reaction of isopropenyl chloride with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (THF). The synthesis of related organomagnesium compounds involves similar methodologies, where the halogenated precursor undergoes a halogen-magnesium exchange reaction. For example, α-bromonitriles undergo bromine–magnesium exchange with isopropylmagnesium bromide, forming new functionalized organomagnesium species which react smoothly with various electrophiles, providing products like silyl ethers, stannanes, and alkenes (Thibonnet & Knochel, 2000).

Applications De Recherche Scientifique

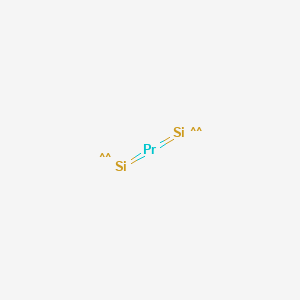

Synthesis of Fluorsilanes : Isopropenylmagnesium bromide reacts with chlorosilanes to produce isopropenyl derivatives of disilane and trisilane, which undergo rearrangement with sulfuric acid to yield fluorsilanes. This process involves an intramolecular rearrangement providing a framework for SiC(CH3)2Si grouping in the molecule (Kumada, Naka, & Ishikawa, 1964).

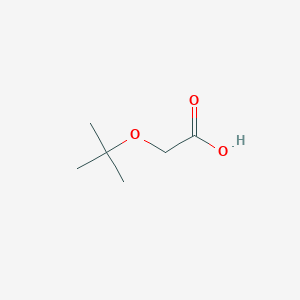

Formation of Isopropenyl Ketones : When reacted with carboxylic acids, esters, and acid anhydrides, isopropenylmagnesium bromide primarily produces isopropenyl ketones. This reaction highlights its utility in the synthesis of complex organic compounds (Watanabe, Suga, Fujita, & Saitǒ, 1977).

Desulfurization in Homogeneous Nickel Catalysis : In the presence of bis-(triphenylphosphino)-nickel(II) chloride, isopropylmagnesium bromide reduces vinyl sulfides stereospecifically to olefins. This method is a key step in the synthesis of certain sex pheromones, demonstrating its application in complex organic syntheses (Trost & Ornstein, 1981).

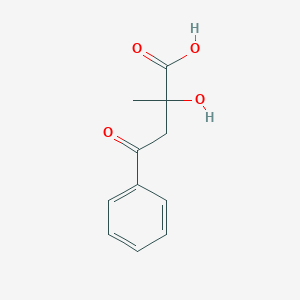

Stereoselective Synthesis of Hydroxynonenoic Acid : Isopropenylmagnesium bromide is used in the diastereoselective synthesis of chiral aldehydes and the subsequent production of allylic alcohols. This process is crucial in the total syntheses of jaspamide and geodiamolide (Schmidt, Siegel, & Mundinger, 1988).

Polymer Chemistry : Isopropenylmagnesium bromide is instrumental in producing isotactic and stereoblock poly(methyl methacrylates), demonstrating its role in polymer chemistry and the control of stereochemistry in polymerization (Allen & Mair, 1984).

Safety And Hazards

Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

Propriétés

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRHDUJIVHQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

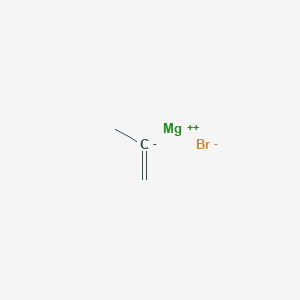

C[C-]=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

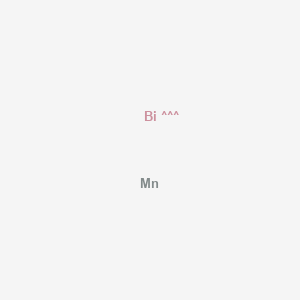

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)